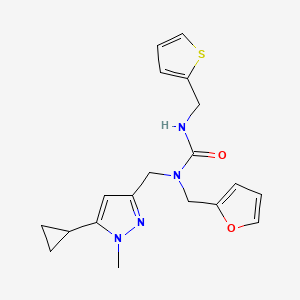

1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(furan-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea

Description

This compound is a trisubstituted urea derivative featuring a pyrazole core substituted with a cyclopropyl group, a furan-2-ylmethyl moiety, and a thiophen-2-ylmethyl group. The pyrazole ring is a common pharmacophore in medicinal chemistry due to its ability to modulate pharmacokinetic properties and interact with biological targets via hydrogen bonding and π-π stacking .

Properties

IUPAC Name |

1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1-(furan-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S/c1-22-18(14-6-7-14)10-15(21-22)12-23(13-16-4-2-8-25-16)19(24)20-11-17-5-3-9-26-17/h2-5,8-10,14H,6-7,11-13H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNSCABUSSKEND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)NCC3=CC=CS3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(furan-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic synthesis. The process begins with the preparation of the individual components, such as the pyrazole, furan, and thiophene derivatives, followed by their sequential coupling.

Preparation of Pyrazole Derivative: The pyrazole derivative can be synthesized through the reaction of cyclopropyl hydrazine with an appropriate diketone under acidic conditions.

Preparation of Furan Derivative: The furan derivative can be synthesized via the Vilsmeier-Haack reaction, which involves the formylation of a suitable furan precursor.

Preparation of Thiophene Derivative: The thiophene derivative can be synthesized through the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

After preparing these derivatives, they are coupled through a series of nucleophilic substitution reactions to form the final urea compound. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and polar aprotic solvents, such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(furan-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea nitrogen atoms, leading to the formation of substituted urea derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; typically carried out in polar aprotic solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the furan and thiophene rings, while reduction may yield fully saturated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits notable antibacterial and antifungal properties, making it a candidate for further investigation in drug development. The following table summarizes its biological activities compared to related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(furan-2-ylmethyl)urea | Contains furan; simpler structure | Moderate antibacterial activity |

| 3-(4-chlorobenzyl)-1-(5-cyclopropylpyrazol)urea | Similar pyrazole; additional chlorine | Enhanced antibacterial properties |

| 2-thiophenemethylurea | Thiophene ring; lacks furan | Limited antimicrobial activity |

| 5-cyclopropylpyrazole derivatives | Variations in substituents on pyrazole | Broad-spectrum antimicrobial activity |

Pharmaceutical Applications

The unique combination of structural elements in 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(furan-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea enhances its potential as a lead compound in drug discovery. Its pharmacological profile suggests possible applications in treating infections caused by resistant bacterial strains due to its efficacy against various pathogens.

Case Studies and Research Findings

Several studies have explored the applications of pyrazole derivatives in medicinal chemistry:

- Antimicrobial Activity : Research has demonstrated that compounds with similar structures exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. This suggests that the compound could be effective against multidrug-resistant strains.

- Cancer Research : Some derivatives of pyrazoles have shown promise in inhibiting tumor growth, indicating potential applications in oncology.

- In vitro Studies : Laboratory studies have confirmed the compound's ability to inhibit bacterial growth effectively, supporting its candidacy for further clinical trials.

Mechanism of Action

The mechanism of action of 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(furan-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Key Observations :

Comparison with Analog Syntheses :

- The trifluoromethylphenyl analog () uses 4-(trifluoromethyl)phenyl isocyanate, requiring rigorous moisture control due to the electrophilic nature of CF₃-substituted isocyanates.

- Triazole-thiophenyl derivatives () employ thiourea intermediates, introducing sulfur via nucleophilic substitution, which is absent in the target compound’s synthesis .

Bioactivity and Target Interactions

- Kinase Inhibition : Pyrazole-ureas with trifluoromethyl groups (e.g., ) inhibit Aurora kinases (IC₅₀ = 12–50 nM), whereas thiophene-containing analogs show dual inhibition of Kit and Aurora kinases due to enhanced π-π interactions with hydrophobic kinase pockets .

- Cytotoxicity : Compounds with furan substituents (e.g., ) exhibit moderate cytotoxicity (GI₅₀ = 5–10 µM in NCI-60 screens), likely due to metabolic oxidation of the furan ring to reactive intermediates .

Physicochemical Properties

Key Trends :

- The trifluoromethyl group increases metabolic stability but reduces aqueous solubility.

- Thiophene and furan groups balance moderate solubility with acceptable LogP values.

Biological Activity

1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(furan-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of heterocyclic moieties, including pyrazole, furan, and thiophene rings, which are known for their diverse biological properties. The molecular structure can be represented as follows:

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the pyrazole ring is particularly significant as it is known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression.

Potential Mechanisms:

- COX Inhibition : Similar compounds have shown efficacy in blocking COX-2, leading to anti-inflammatory effects .

- Apoptosis Induction : Studies indicate that derivatives of pyrazole compounds can induce apoptosis in cancer cell lines by activating pathways involving p53 and caspases .

- Antimicrobial Activity : The heterocyclic nature allows for interactions with microbial enzymes, suggesting potential antimicrobial properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives have been tested against various cancer cell lines, showing promising results:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 10.38 | Apoptosis induction |

| Compound B | U-937 | 12.5 | COX inhibition |

| Compound C | Ca9-22 | 8.0 | HDAC inhibition |

These results indicate that modifications in the chemical structure can significantly enhance biological activity .

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties against a range of pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Study 1: Anticancer Activity

A study conducted on a series of pyrazole derivatives showed that certain modifications led to enhanced cytotoxicity against leukemia cell lines compared to standard treatments like doxorubicin . The study emphasized the importance of the furan and thiophene moieties in enhancing the anticancer profile.

Study 2: Anti-inflammatory Effects

Another investigation into the anti-inflammatory properties of related compounds revealed that they effectively reduced inflammation markers in animal models, supporting their potential use as therapeutic agents in inflammatory diseases .

Q & A

Q. What are the established synthetic routes for preparing 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(furan-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea, and what are critical optimization parameters?

- Methodological Answer : The synthesis typically involves multi-step protocols:

Formation of the pyrazole intermediate via cyclization of cyclopropane derivatives with hydrazines.

Alkylation of the pyrazole nitrogen using methylating agents (e.g., iodomethane).

Sequential coupling of furan-2-ylmethyl and thiophen-2-ylmethyl isocyanates to the urea backbone under anhydrous conditions.

Key optimization parameters include solvent choice (e.g., DMF or toluene for improved solubility), reaction temperature (60–80°C for cyclization steps), and catalyst selection (e.g., triethylamine for urea bond formation). Purity is enhanced via recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- NMR : - and -NMR confirm substituent positions, particularly distinguishing between pyrazole, furan, and thiophene protons.

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves stereochemistry and hydrogen-bonding patterns in the urea moiety. High-resolution data (e.g., <1.0 Å) are critical for validating cyclopropyl geometry .

- HRMS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).

Q. How does the compound’s reactivity vary under acidic, basic, or oxidative conditions?

- Methodological Answer :

- Acidic Conditions : The urea group may hydrolyze to amines, requiring stability testing in pH 1–3 buffers.

- Oxidative Conditions : Thiophene and furan rings are susceptible to oxidation; controlled studies with HO or mCPBA identify degradation products.

- Basic Conditions : Pyrazole methyl groups may undergo demethylation at elevated temperatures (e.g., >50°C in NaOH/EtOH) .

Q. What preliminary biological assays are recommended for initial activity screening?

- Methodological Answer :

- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations.

- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance target specificity?

- Methodological Answer :

- Substituent Modifications : Replace cyclopropyl with larger rings (e.g., cyclohexyl) to assess steric effects.

- Bioisosteric Replacement : Swap thiophene with furan or phenyl groups to compare electronic profiles.

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical H-bond donors in the urea moiety.

Example SAR Table:

| Derivative | Substituent | IC (Target A) | Selectivity Ratio (Target A/B) |

|---|---|---|---|

| Parent | Cyclopropyl | 0.8 µM | 12:1 |

| Derivative 1 | Cyclohexyl | 2.5 µM | 5:1 |

| Derivative 2 | Phenyl | 1.2 µM | 8:1 |

| . |

Q. How should researchers address contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition).

- Batch Purity Analysis : Compare HPLC profiles (≥95% purity) to rule out impurity-driven effects.

- Cell Line Authentication : Use STR profiling to confirm genetic consistency in cytotoxicity studies .

Q. What computational strategies are effective for predicting metabolite formation and toxicity?

- Methodological Answer :

- In Silico Metabolism : Use software like MetaSite to predict cytochrome P450-mediated oxidation sites (e.g., thiophene S-oxidation).

- Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity risks from reactive metabolites.

- MD Simulations : Analyze urea backbone stability in lipid bilayers to predict membrane permeability .

Q. What experimental approaches optimize yield in large-scale synthesis while minimizing side products?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors improve heat transfer during exothermic urea coupling steps.

- DoE (Design of Experiments) : Optimize variables (temperature, stoichiometry) using Taguchi methods.

- In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation in real time .

Q. How can degradation pathways be elucidated under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to light (ICH Q1B), heat (40–60°C), and hydrolytic conditions.

- LC-MS/MS Analysis : Identify degradation products (e.g., hydrolyzed urea to amines) using a C18 column and 0.1% formic acid mobile phase.

- Stability-Indicating Methods : Validate HPLC methods per ICH Q2(R1) .

Q. What strategies validate target engagement in complex biological systems?

- Methodological Answer :

- CETSA (Cellular Thermal Shift Assay) : Monitor target protein stabilization after compound treatment.

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (k/k) for purified receptors.

- CRISPR-Cas9 Knockout : Confirm loss of activity in target-deficient cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.